molecular formula C15H17ClN6O2 B2785274 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide CAS No. 1396714-10-5

2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2785274
CAS No.: 1396714-10-5
M. Wt: 348.79
InChI Key: AZMMNXZTIOREQO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a chlorophenyl group, and a pyrrolidinone moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via a involving the cyclization of an amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and microreactor systems can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chlorophenyl group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-2-oxopyrrolidin-1-yl)acetamide: Shares structural similarities but lacks the tetrazole ring.

    4-chlorophenyl)-2-oxopyrrolidin-1-yl)propylamine: Similar structure but with an amine group instead of the tetrazole ring.

Uniqueness

The presence of the tetrazole ring in 2-(4-chlorophenyl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)-2H-tetrazole-5-carboxamide imparts unique chemical properties and reactivity, distinguishing it from other similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN6O2/c16-11-4-6-12(7-5-11)22-19-14(18-20-22)15(24)17-8-2-10-21-9-1-3-13(21)23/h4-7H,1-3,8-10H2,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMMNXZTIOREQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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